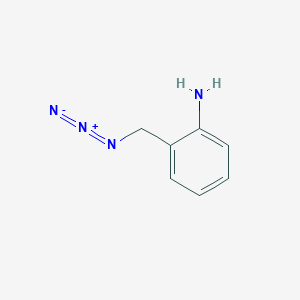
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride is a chemical compound with the molecular formula C6H16Cl3N3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methyl chloride in the presence of a suitable solvent. This reaction produces N,N’-dimethylpyrrolidine, which is then subjected to a reduction reaction to yield N3,N3-dimethylpyrrolidine-3,4-diamine .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction may produce fully saturated amines .
科学研究应用
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N,N’-dimethylpyrrolidine: A precursor in the synthesis of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride.
Pyrrolidine: The parent compound from which this compound is derived.
N,N-dimethyl-1,3-propanediamine: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of three hydrochloride groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C6H18Cl3N3 |
|---|---|
分子量 |
238.6 g/mol |
IUPAC 名称 |
3-N,3-N-dimethylpyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C6H15N3.3ClH/c1-9(2)6-4-8-3-5(6)7;;;/h5-6,8H,3-4,7H2,1-2H3;3*1H |
InChI 键 |
DIYRFIRPLNPKRS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CNCC1N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


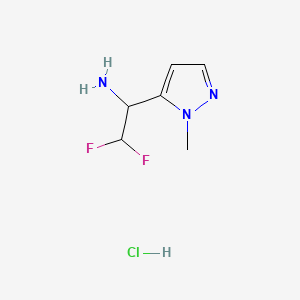
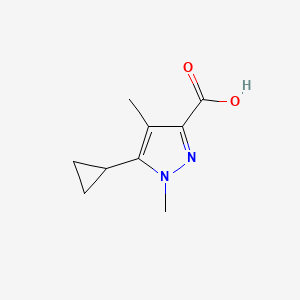
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
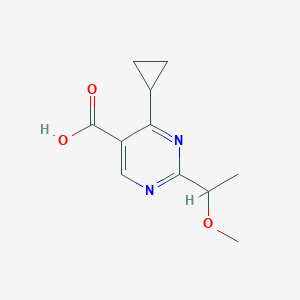
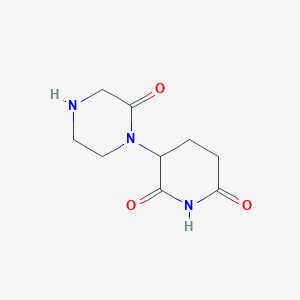

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
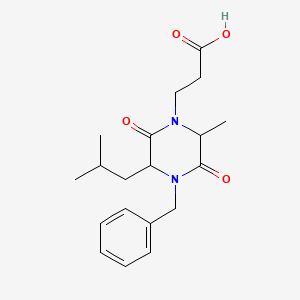
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
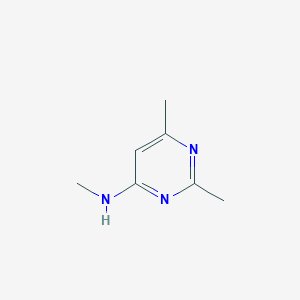
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
